BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and History of (+)-Carnegine in
Cacti: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Carnegine, a tetrahydroisoquinoline alkaloid first isolated in 1901, is a notable constituent
of several cactus species, primarily the iconic Saguaro (Carnegiea gigantea) and the
impressive Carddn cactus (Pachycereus pringlei). This document provides a comprehensive
technical overview of the discovery, history, and biosynthesis of (+)-Carnegine. It includes a
summary of its known concentrations in various cacti, detailed experimental protocols for its
extraction and isolation, and an exploration of its biosynthetic pathway. Notably, (+)-Carnegine
has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A),
suggesting potential pharmacological significance.

Introduction: Discovery and Historical Context

The story of (+)-Carnegine is intrinsically linked to the pioneering era of natural product
chemistry in the early 20th century. The compound was first isolated in 1901, and its chemical
structure as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline was firmly established
through synthesis in 1929.[1] The naming of its primary source, the Saguaro cactus (Carnegiea
gigantea), honors the industrialist and philanthropist Andrew Carnegie, highlighting the
historical importance of this plant.

Early research into the chemical constituents of cacti was notably advanced by the work of
German pharmacologist Arthur Heffter. While renowned for his isolation of mescaline from
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peyote in 1897, his broader investigations into cactus alkaloids laid the groundwork for the
discovery of numerous compounds, including carnegine. The subsequent synthesis of related
alkaloids, such as mescaline by Ernst Spath in 1919, further propelled the field of alkaloid
chemistry and provided the chemical tools to understand the structures of these complex
molecules.

Quantitative Analysis of (+)-Carnegine in Cacti

While (+)-Carnegine is a known constituent of several cacti, detailed quantitative data across a
wide range of species remains somewhat limited in publicly available literature. The primary
sources of this alkaloid are Carnegiea gigantea and Pachycereus pringlei. Other
tetrahydroisoquinoline alkaloids are also present, often in trace amounts. The concentration of
these alkaloids can be influenced by various factors, including the specific part of the plant
analyzed, the age of the plant, and the geographic location and growing conditions.

Concentration (%

Cactus Species Alkaloid . Reference
of dry weight)

Carnegiea gigantea Heliamine 0.007% [2]

Carnegiea gigantea Dehydrosalsolidine 0.006% [2]

Present (exact

Pachycereus pringlei Carnegine percentage not [3114]
specified)
Other
Pachycereus pringlei Tetrahydroisoquinoline  Present [3114]

S

Note: Specific quantitative data for (+)-Carnegine in Carnegiea gigantea is not readily available
in the surveyed literature. The concentrations of other trace alkaloids are provided for context.

Experimental Protocols: Extraction and Isolation of
(+)-Carnegine
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The extraction and isolation of (+)-Carnegine from cactus material present challenges due to
the high mucilage and polysaccharide content of the plant tissue. The following is a generalized
protocol derived from established methods for alkaloid extraction from cacti, which can be
adapted and optimized for carnegine.

General Alkaloid Extraction from Cacti

This protocol outlines a typical acid-base extraction method suitable for isolating a crude
alkaloid fraction from fresh or dried cactus material.

Materials:

» Dried and powdered cactus material (e.g., Carnegiea gigantea or Pachycereus pringlei)
e Methanol or ethanol

e Hydrochloric acid (HCI), 5% solution

e Sodium hydroxide (NaOH) or ammonium hydroxide (NH4OH), 10% solution
» Dichloromethane or chloroform

e Anhydrous sodium sulfate

» Rotary evaporator

e Separatory funnel

 Filter paper

Procedure:

e Maceration: The powdered cactus material is macerated in methanol or ethanol for 24-48
hours at room temperature. This process is repeated three times to ensure exhaustive
extraction of the alkaloids.

« Filtration and Concentration: The combined alcoholic extracts are filtered, and the solvent is
removed under reduced pressure using a rotary evaporator to yield a crude extract.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b11882884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11882884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Acidification: The crude extract is dissolved in a 5% HCI solution. This step protonates the
basic alkaloids, converting them into their water-soluble salt forms.

o Defatting: The acidic aqueous solution is then washed with a non-polar solvent like
dichloromethane or chloroform to remove fats, waxes, and other non-alkaloidal components.
The organic layer is discarded.

» Basification: The acidic aqueous layer containing the alkaloid salts is made basic (pH 9-10)
by the slow addition of a 10% NaOH or NH4OH solution. This deprotonates the alkaloids,
converting them back to their free base form, which is soluble in organic solvents.

o Extraction of Free Base: The basic aqueous solution is extracted multiple times with
dichloromethane or chloroform. The organic layers containing the free base alkaloids are
combined.

e Drying and Concentration: The combined organic extracts are dried over anhydrous sodium
sulfate, filtered, and the solvent is evaporated to yield the crude alkaloid mixture.

Chromatographic Separation and Purification of (+)-
Carnegine

Further purification of the crude alkaloid mixture is necessary to isolate (+)-Carnegine. Column
chromatography is a standard technique for this purpose.

Materials:

Crude alkaloid extract

Silica gel (for column chromatography)

Solvent system (e.g., a gradient of chloroform and methanol)

Thin-layer chromatography (TLC) plates

UV lamp for visualization

Procedure:
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e Column Preparation: A glass column is packed with silica gel slurried in the initial, least polar
solvent of the chosen solvent system.

o Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the initial
solvent and loaded onto the top of the silica gel column.

e Elution: The column is eluted with a solvent system of increasing polarity (e.g., starting with
100% chloroform and gradually increasing the percentage of methanol).

o Fraction Collection: Fractions of the eluate are collected sequentially.

e TLC Analysis: The collected fractions are monitored by TLC to identify those containing
carnegine. The TLC plates are typically visualized under a UV lamp.

e Pooling and Concentration: Fractions containing pure carnegine are combined, and the
solvent is evaporated to yield the purified compound.

Biosynthesis of (+)-Carnegine

The biosynthesis of simple tetrahydroisoquinoline alkaloids in cacti is believed to proceed
through the Pictet-Spengler reaction. This reaction involves the condensation of a [3-
phenylethylamine with an aldehyde or ketone, followed by cyclization.

For (+)-Carnegine, the proposed biosynthetic precursors are dopamine and acetaldehyde. The
pathway can be summarized as follows:

o Formation of the Schiff Base: Dopamine reacts with acetaldehyde to form a Schiff base
intermediate.

o Pictet-Spengler Cyclization: The aromatic ring of the dopamine moiety attacks the iminium
carbon of the Schiff base, leading to the formation of the tetrahydroisoquinoline ring system.
This reaction is catalyzed by a norcoclaurine synthase (NCS)-like enzyme.

o Methylation Steps: Subsequent N-methylation and O-methylation steps, catalyzed by
specific N-methyltransferases (NMTs) and O-methyltransferases (OMTSs), lead to the final
structure of (+)-Carnegine. The exact sequence and specificity of these methylation events
in carnegine biosynthesis are still under investigation.
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Proposed biosynthetic pathway of (+)-Carnegine.

Experimental Workflow for Biosynthetic Pathway
Elucidation

The elucidation of biosynthetic pathways often involves a combination of tracer studies,

enzyme assays, and genomic analysis.
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General experimental workflow for elucidating a biosynthetic pathway.

Pharmacological Significance
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(+)-Carnegine has been shown to be a relatively potent and selective inhibitor of monoamine
oxidase A (MAO-A).[1] MAO-A is a key enzyme in the degradation of neurotransmitters such as
serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of
these neurotransmitters in the brain, a mechanism of action for several antidepressant and
anti-anxiety medications. The potential for carnegine and similar alkaloids to potentiate the
effects of other psychoactive compounds, such as mescaline, through MAO-A inhibition is an
area of ongoing interest.[1]

Conclusion

(+)-Carnegine, a tetrahydroisoquinoline alkaloid from cacti, represents a fascinating molecule
with a rich history and potential pharmacological applications. While its discovery dates back
over a century, further research is needed to fully elucidate its quantitative distribution in
various cactus species, refine extraction and isolation protocols for higher yields, and
definitively map out its biosynthetic pathway, including the specific enzymes involved. The
potent and selective MAO-A inhibitory activity of (+)-Carnegine warrants further investigation
for its potential as a lead compound in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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